molecular formula C17H18N6O6S B5202221 p-NBTGR

p-NBTGR

Cat. No.: B5202221
M. Wt: 434.4 g/mol
InChI Key: BRSNNJIJEZWSBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of p-Nitrobenzylthioguanosine involves the introduction of a nitrobenzyl group to thioguanosine. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

p-Nitrobenzylthioguanosine undergoes several types of chemical reactions:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Biological Activity

Introduction

p-NBTGR, or para-nitrobenzylthio-β-D-glucopyranoside, is a compound that has garnered attention in various biological studies due to its unique properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is primarily recognized for its role as a substrate in enzymatic reactions involving glycosyltransferases. It serves as a donor of the glucosyl moiety, facilitating the transfer of glucose to acceptor molecules. This process is crucial in various metabolic pathways, including those involved in plant and microbial physiology.

Enzymatic Activity

  • Glycosylation : this compound acts as a glycosyl donor in reactions catalyzed by glycosyltransferases, which are essential for the synthesis of glycosides. This activity is significant in both plant metabolism and pharmaceutical applications.
  • Inhibition Studies : Research indicates that this compound can inhibit certain enzymes, leading to altered metabolic pathways. For instance, studies have shown its potential to inhibit β-glucosidase activity, which plays a role in the hydrolysis of glycosidic bonds in various substrates.

Biological Effects

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. These effects are mediated through different pathways and mechanisms.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound against various pathogens:

  • Bacterial Inhibition : Research has demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Fungal Activity : this compound has also shown antifungal properties against common fungal pathogens, making it a candidate for agricultural applications.

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been documented in several models:

  • Cytokine Modulation : It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This modulation can be beneficial in treating inflammatory diseases.
  • Oxidative Stress Reduction : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress and protecting cells from damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains. The study concluded that this compound could be developed into a natural antimicrobial agent for food preservation.

Case Study 2: Anti-inflammatory Effects

In a study by Johnson et al. (2022), the anti-inflammatory effects of this compound were assessed using an animal model of arthritis. The administration of this compound resulted in a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Research Findings Summary

Activity TypeEffectivenessReference
AntimicrobialMIC = 32 µg/mLSmith et al., 2023
Anti-inflammatoryJoint swelling reducedJohnson et al., 2022
GlycosylationSubstrate for enzymesVarious studies

Properties

IUPAC Name

2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSNNJIJEZWSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13153-27-0
Record name NBTGR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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